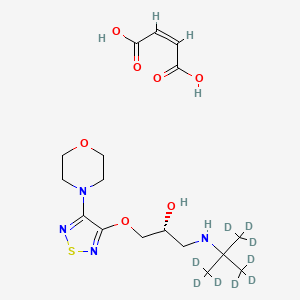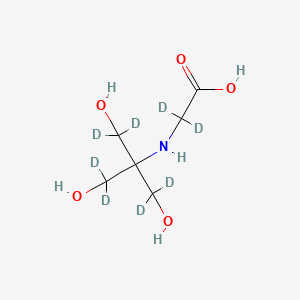
(R)-Timolol-d9 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Timolol-d9 (maleate) is a deuterated form of Timolol maleate, a nonselective beta-adrenergic antagonist. It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. The deuterated version, ®-Timolol-d9, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Timolol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Timolol-d9 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of ®-Timolol-d9 (maleate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Timolol-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Timolol-d9 (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of Timolol.
Biology: Employed in studies to understand the interaction of Timolol with biological targets, including beta-adrenergic receptors.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop more effective treatments for glaucoma and hypertension.
Industry: Utilized in the development of new formulations and delivery systems for Timolol.
Wirkmechanismus
®-Timolol-d9 (maleate) exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . This leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye.
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another nonselective beta-adrenergic antagonist used for similar indications.
Atenolol: A selective beta(1)-adrenergic antagonist with fewer side effects on the respiratory system.
Metoprolol: A selective beta(1)-adrenergic antagonist commonly used in the treatment of hypertension and angina.
Uniqueness: ®-Timolol-d9 (maleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic studies. This makes it a valuable tool in research settings where precise measurements of drug metabolism and distribution are required.
Eigenschaften
Molekularformel |
C17H28N4O7S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(2R)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1/i1D3,2D3,3D3; |
InChI-Schlüssel |
WLRMANUAADYWEA-HXFDIMDCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















